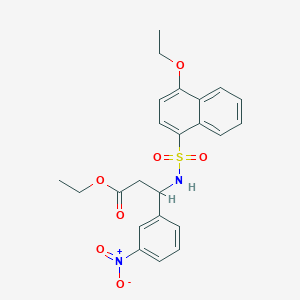

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

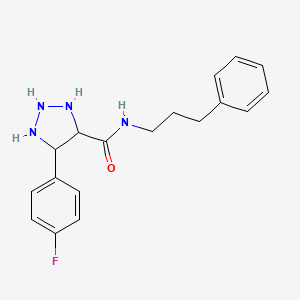

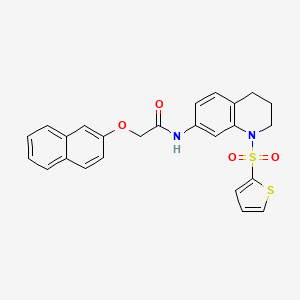

The compound of interest, N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide, is a derivative of oxalamide with potential applications in the field of molecular-based magnets. This compound is part of a series of ligands designed to possess suitable coordination groups and sites for the development of single-molecule magnets. These ligands feature benzyls with methoxy and hydroxyl units and an oxalamido-bridge, which are crucial for their magnetic properties .

Synthesis Analysis

The synthesis of related oxalamide compounds involves the reaction of vanillyamine with diethyl oxalate in a 3:1 molar ratio under reflux in absolute ethanol. The reaction is followed by evaporation under reduced pressure and purification with hydrochloric acid and recrystallization from chloroform to yield crystals suitable for X-ray structure analysis. The synthesis process is a modification of previously reported methods and aims to produce compounds with high purity and crystallinity for further analysis .

Molecular Structure Analysis

The crystal structure of a related compound, N,N'-bis(4-hydroxy-3-methoxybenzyl)oxalamide, has been determined to be hexagonal with specific lattice parameters. The unit cell contains two symmetrically independent molecules with variations in the position of the hydroxy group. The dihedral angles between the planes of the phenyl rings and the oxalamido group differ significantly between the two molecules, indicating a non-planar structure. This structural information is essential for understanding the magnetic properties and reactivity of these compounds .

Chemical Reactions Analysis

The reactivity of oxalamide-based carbenes has been explored, with findings that they can undergo cyclopropanation reactions with styrene or methylacrylate to yield respective products. Additionally, these carbenes can react with elemental selenium to form selenides, which have been characterized by X-ray diffraction. The formation of Rh complexes and the dimerization product, an intensely fluorescing tetraamido ethylene, demonstrate the diverse reactivity and potential applications of these compounds in various chemical transformations .

Physical and Chemical Properties Analysis

The physical properties of these compounds, such as melting points and elemental composition, have been determined and are consistent with their calculated values, indicating the high purity of the synthesized materials. The chemical properties, including IR and H-NMR data, provide insight into the functional groups present and the electronic environment within the molecules. The least electron-donating nature of the diamidocarbene ligand, as characterized by the Tolman electronic parameter, highlights the unique electronic properties of these oxalamide-based compounds .

Through the synthesis, structural analysis, and exploration of reactivity, the physical and chemical properties of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide and related compounds have been comprehensively analyzed, contributing to the advancement of molecular-based magnetic materials and the understanding of carbene chemistry.

属性

IUPAC Name |

N'-(2-hydroxy-3-methoxy-2-methylpropyl)-N-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O5/c1-15(20,10-21-2)9-17-14(19)13(18)16-8-11-6-4-5-7-12(11)22-3/h4-7,20H,8-10H2,1-3H3,(H,16,18)(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJGTZMJSVDJLIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C(=O)NCC1=CC=CC=C1OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-methoxybenzyl)oxalamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

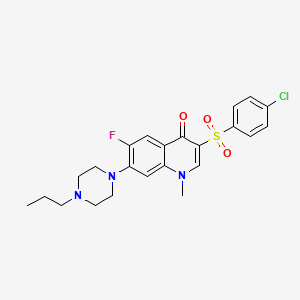

![N-(2-(diethylamino)ethyl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2519678.png)

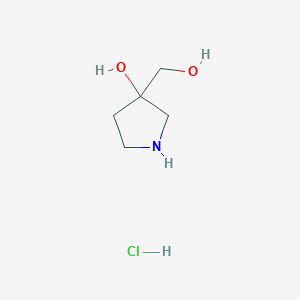

![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)cyclohexanecarboxamide](/img/structure/B2519685.png)

![Ethyl 3-(2-fluorophenyl)-4-oxo-5-(thiophene-2-carboxamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2519688.png)